
N8,9-diethyl-9H-purine-6,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N8,9-diethyl-9H-purine-6,8-diamine is a chemical compound with the molecular formula C9H14N6 It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8,9-diethyl-9H-purine-6,8-diamine typically involves the alkylation of 9H-purine-6,8-diamine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N8,9-diethyl-9H-purine-6,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine compounds .
Scientific Research Applications
N8,9-diethyl-9H-purine-6,8-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N8,9-diethyl-9H-purine-6,8-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
9H-Purine-6,8-diamine: A closely related compound with similar structural features.
N8,N8,9-trimethyl-9H-purine-6,8-diamine: Another derivative with different alkyl groups.
9-benzyl-N8-isobutyl-2-phenyl-9H-purine-6,8-diamine: A more complex purine derivative with additional substituents.
Uniqueness
N8,9-diethyl-9H-purine-6,8-diamine is unique due to its specific ethyl substitutions at the N8 and N9 positions.
Properties
Molecular Formula |
C9H14N6 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
8-N,9-diethylpurine-6,8-diamine |
InChI |
InChI=1S/C9H14N6/c1-3-11-9-14-6-7(10)12-5-13-8(6)15(9)4-2/h5H,3-4H2,1-2H3,(H,11,14)(H2,10,12,13) |
InChI Key |
QNBDNRXFNRVSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(N=CN=C2N1CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



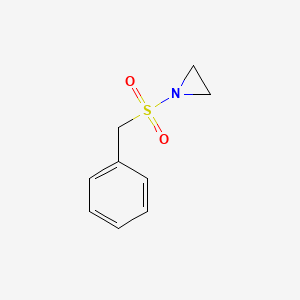
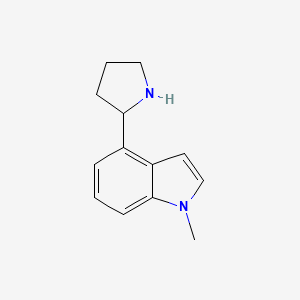
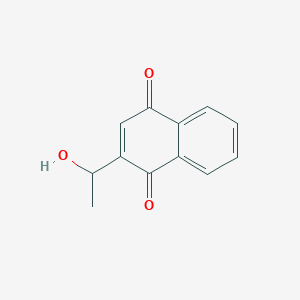


![[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine](/img/structure/B11899293.png)


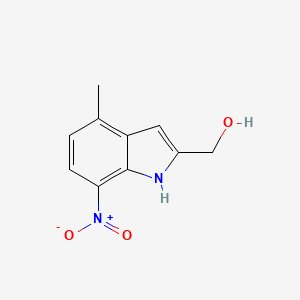
![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11899318.png)

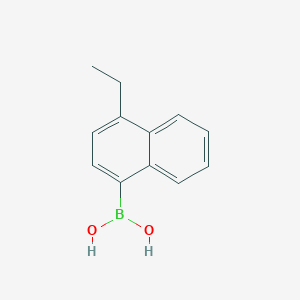
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)
